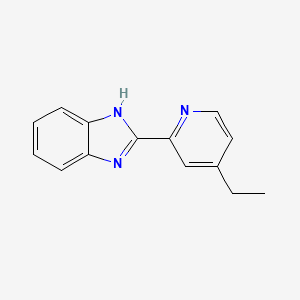

2-(4-ethylpyridin-2-yl)-1H-benzimidazole

Beschreibung

Eigenschaften

Molekularformel |

C14H13N3 |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

2-(4-ethylpyridin-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C14H13N3/c1-2-10-7-8-15-13(9-10)14-16-11-5-3-4-6-12(11)17-14/h3-9H,2H2,1H3,(H,16,17) |

InChI-Schlüssel |

SMLBOGIWLRBTPL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 2-(4-Ethylpyridin-2-yl)-1H-Benzimidazol beinhaltet typischerweise die Kondensation von 4-Ethyl-2-Aminopyridin mit o-Phenylendiamin unter sauren Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Polyphosphorsäure oder Phosphoroxychlorid durchgeführt, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese mit kontinuierlichen Fließreaktoren im großen Maßstab durchgeführt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(4-Ethylpyridin-2-yl)-1H-Benzimidazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring, insbesondere in der 4-Position, mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung der entsprechenden N-Oxide.

Reduktion: Bildung von reduzierten Benzimidazolderivaten.

Substitution: Bildung von alkylierten oder acylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylpyridin-2-yl)-1H-Benzimidazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potentiellen katalytischen Eigenschaften zu bilden.

Biologie: Wird auf sein Potenzial als antimikrobielles und antimykotisches Mittel untersucht.

Medizin: Wird wegen seines Potenzials als Antikrebsmittel untersucht, da es die Fähigkeit besitzt, mit DNA zu interagieren und die Zellproliferation zu hemmen.

Industrie: Wird bei der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Ethylpyridin-2-yl)-1H-Benzimidazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann an DNA, Proteine und Enzyme binden und deren Funktion beeinflussen.

Beteiligte Signalwege: Es kann wichtige Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Ähnliche Verbindungen:

- 2-(4-Methylpyridin-2-yl)-1H-Benzimidazol

- 2-(4-Chloropyridin-2-yl)-1H-Benzimidazol

- 2-(4-Fluoropyridin-2-yl)-1H-Benzimidazol

Vergleich: 2-(4-Ethylpyridin-2-yl)-1H-Benzimidazol ist aufgrund des Vorhandenseins der Ethylgruppe einzigartig, die seine Lipophilie und folglich seine biologische Aktivität und Löslichkeit beeinflussen kann. Im Vergleich zu seinen Methyl-, Chlor- und Fluoranaloga kann das Ethylderivat unterschiedliche pharmakokinetische Eigenschaften und Bindungsaffinitäten zu molekularen Zielstrukturen aufweisen.

Wirkmechanismus

The mechanism of action of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences biological activity and pharmacokinetics:

- Ethyl vs. Trifluoroethoxy (O2N-BZM9) : The ethyl group’s smaller size may reduce steric hindrance, improving target binding compared to bulkier groups like trifluoroethoxy. However, electron-withdrawing groups (e.g., trifluoroethoxy) enhance electrophilicity, critical for covalent inhibition of parasite enzymes like triosephosphate isomerase (TIM) .

Benzimidazole Core Modifications

Variations in the benzimidazole ring’s substitution also modulate activity:

- Ethylpyridyl vs. The ethylpyridyl group offers a balance between lipophilicity and steric demands.

- Hydroxy/Nitro Groups : Polar substituents like hydroxy or nitro improve solubility but may reduce membrane permeability. Nitro groups enhance electron-deficient character, aiding in redox-mediated mechanisms .

Pharmacological and Mechanistic Insights

Antiparasitic Activity

- Target Enzyme Inhibition: Compounds like O2N-BZM7 and O2N-BZM9 inhibit T. vaginalis TIM at nanomolar concentrations, attributed to their sulfinyl and nitro groups facilitating covalent modification of cysteine residues . The ethylpyridyl analogue’s mechanism may differ due to the absence of a sulfinyl group but could leverage pyridine’s basicity for target binding.

- Comparative Efficacy: Derivatives with fluorophenoxy substituents (IC₅₀: ~0.07 µM) outperform metronidazole (IC₅₀: 1.224 µM) against G. intestinalis, suggesting substituent-driven potency improvements .

ADME Properties

- Metabolic Stability : Bulkier groups like trifluoroethoxy may slow hepatic metabolism, while smaller alkyl groups (ethyl) balance stability and clearance rates .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-ethylpyridin-2-yl)-1H-benzimidazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of o-phenylenediamine with a substituted aldehyde (e.g., 4-ethylpyridine-2-carboxaldehyde) under acidic or catalytic conditions. For example, FeCl₃/SiO₂ heterogenous nanocatalysts (4% Fe loading relative to SiO₂) in ethanol at 75°C yield high-purity benzimidazoles by promoting cyclization and dehydration . Optimization involves varying catalysts (e.g., FeCl₃ vs. HCl), solvent polarity (methanol vs. DMF), and temperature (ambient vs. reflux). Reaction progress is monitored via TLC, and yields are improved by post-synthesis recrystallization or column chromatography .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) confirm substitution patterns. The benzimidazole NH proton appears as a broad singlet (δ ~12.5 ppm) .

- Elemental Analysis : Combustion analysis validates C, H, N content (e.g., calculated C: 72.3%, H: 5.6%, N: 15.8% vs. experimental values) .

- IR Spectroscopy : Stretching vibrations for C=N (1630–1600 cm⁻¹) and C–H (ethyl group, 2850–2950 cm⁻¹) confirm the core structure .

Q. What are the standard protocols for purity assessment and handling hygroscopic intermediates during synthesis?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Hygroscopic intermediates (e.g., Schiff bases) require anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar). Storage at –20°C in desiccators prevents hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular packing and hydrogen-bonding interactions of this compound?

- Methodology : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution employs direct methods (SIR2002), followed by refinement with SHELXL-97. The compound may crystallize in the triclinic system (space group P1) with Z = 8. Hydrogen bonds (e.g., N–H⋯N between benzimidazole NH and pyridyl N) stabilize the lattice .

Q. What catalytic mechanisms explain the efficiency of FeCl₃/SiO₂ in benzimidazole synthesis?

- Methodology : Fe³⁺ ions on SiO₂ act as Lewis acids, polarizing carbonyl groups in intermediates and accelerating cyclization. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50 kJ/mol) consistent with a two-step mechanism: (1) imine formation and (2) acid-catalyzed cyclodehydration. Catalyst recyclability (up to 5 cycles without significant activity loss) is confirmed via ICP-OMS analysis of Fe leaching .

Q. How can researchers address contradictions in reported synthetic yields or spectral data across studies?

- Methodology :

- Yield Discrepancies : Compare reaction scales (e.g., 0.1 mmol vs. 10 mmol), catalyst aging, or purity of starting materials. For example, using freshly distilled 4-ethylpyridine-2-carboxaldehyde improves yields by 15–20% .

- Spectral Variations : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Computational modeling (DFT at B3LYP/6-31G*) predicts proton environments, resolving ambiguities in overlapping signals .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in pharmacological targets?

- Methodology :

- Core Modifications : Introduce substituents at the pyridyl (e.g., halogen, methoxy) or benzimidazole (e.g., methyl, nitro) positions via Suzuki coupling or nucleophilic substitution .

- Mannich Reactions : Generate water-soluble derivatives (e.g., 1-(4-phenylpiperazin-1-ylmethyl)-1H-benzimidazole) by reacting the NH group with formaldehyde and secondary amines .

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like tyrosine kinases or tubulin, guided by analogs like 9c (docking score: –8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.